2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
Description
Propriétés
IUPAC Name |
2-[2-(diethylamino)ethylamino]-4-oxo-4-(4-phenoxyanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-3-25(4-2)15-14-23-20(22(27)28)16-21(26)24-17-10-12-19(13-11-17)29-18-8-6-5-7-9-18/h5-13,20,23H,3-4,14-16H2,1-2H3,(H,24,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUBNMNQPHZKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:
Formation of the diethylaminoethyl intermediate: This step involves the reaction of diethylamine with an appropriate alkyl halide under basic conditions.
Coupling with phenoxyphenylamine: The diethylaminoethyl intermediate is then coupled with 4-phenoxyphenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of the butanoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Pharmacological Applications
-
Anticancer Activity
- The compound has been investigated for its potential as an anticancer agent. Its structure suggests it may interact with specific molecular targets involved in cancer cell proliferation. In vitro studies have shown that derivatives of similar structures exhibit selective cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into its anticancer properties .
-
Enzyme Inhibition
- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes associated with tumor growth and metastasis. Structure-activity relationship (SAR) studies have indicated that modifications in the side chains can significantly alter the inhibitory potency against carbonic anhydrases (CAs), which are implicated in tumor progression .
- Neuropharmacological Effects
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Enzyme Inhibition Assays
- Neuroprotective Studies
Mécanisme D'action
The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-(Dimethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
- 2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-methoxyphenyl)amino)butanoic acid
- 2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-chlorophenyl)amino)butanoic acid
Uniqueness
2-((2-(Diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development.
Activité Biologique
The compound 2-((2-(diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid, often referred to as a derivative of carboxylic acids, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a diethylamino group, a phenoxyphenyl moiety, and a butanoic acid backbone which are crucial for its biological activity.
Biological Activity Overview
The biological activity of 2-((2-(diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid has been investigated across several studies, focusing primarily on its anticancer properties, anti-inflammatory effects, and potential neuroprotective roles.
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in tumor cells through the activation of caspases and the disruption of mitochondrial membrane potential.
-
Case Studies :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values < 10 µM), indicating potent anticancer properties .
- In vivo studies using xenograft models further confirmed its efficacy, with tumor growth inhibition observed at doses as low as 25 mg/kg .
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses:
- In vitro Studies : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). The effective concentration for significant inhibition was found to be around 5 µM .
- Animal Models : In carrageenan-induced paw edema models, administration of the compound reduced inflammation by approximately 40%, demonstrating its potential as an anti-inflammatory agent .
Neuroprotective Properties
Recent research suggests that this compound may exert neuroprotective effects:
- Mechanisms Identified : It appears to reduce oxidative stress and enhance neuronal survival under conditions mimicking ischemia. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures exposed to hypoxic conditions .
Data Tables
Q & A
Q. What are the key synthetic pathways for synthesizing 2-((2-(diethylamino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid?
The synthesis typically involves multi-step reactions, including:
- Functional group modifications : Sequential amidation and oxidation steps to introduce the diethylaminoethyl and phenoxyphenyl moieties .
- Purification : Column chromatography or recrystallization to isolate intermediates and the final product .
- Optimization : Adjusting reaction conditions (e.g., solvent polarity, temperature) to enhance yields, as seen in analogous oxobutanoic acid syntheses .
Q. How does the molecular structure influence the compound’s reactivity?
- The diethylaminoethyl group enhances solubility in polar solvents and facilitates protonation under acidic conditions, aiding in binding to biological targets .
- The 4-phenoxyphenyl moiety contributes to π-π stacking interactions, critical for stabilizing enzyme or receptor binding .
- The oxobutanoic acid backbone allows for keto-enol tautomerism, enabling participation in redox reactions .
Q. What preliminary assays are recommended to screen its biological activity?
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Catalyst selection : Use palladium or copper catalysts for efficient C-N coupling, as demonstrated in analogous amide syntheses .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
- Real-time monitoring : Employ in situ FTIR or HPLC to track reaction progress and minimize side products .
Q. How do structural analogs differ in activity, and what SAR (Structure-Activity Relationship) trends emerge?
- Diethylaminoethyl substitution : Derivatives with longer alkyl chains (e.g., propylamino) show reduced solubility but increased membrane permeability .
- Phenoxyphenyl modifications : Fluorination at the phenyl ring (as in 4-fluorophenyl analogs) enhances metabolic stability but may reduce binding affinity .
- Oxobutanoic acid replacements : Substituting the ketone with a carboxylic acid group abolishes redox activity but improves pharmacokinetics .
Q. How can contradictory data in biological assays be resolved?
- Dose-response validation : Repeat assays across a broader concentration range to identify non-linear effects .
- Metabolic interference : Use LC-MS to detect degradation products or metabolites that may skew results .
- Cell line variability : Compare activity across multiple cell lines (e.g., primary vs. immortalized) to rule out cell-specific artifacts .
Q. What advanced analytical techniques validate the compound’s purity and structure?
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula with <2 ppm mass accuracy .
- Multinuclear NMR : Assign stereochemistry using and NMR, particularly for the diethylaminoethyl group .
- X-ray crystallography : Resolve crystal structures to verify spatial arrangement of functional groups .
Methodological Considerations
Q. How to design a stability study for this compound under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC at 37°C over 24–72 hours .
- Light/oxidation sensitivity : Expose to UV light or hydrogen peroxide and quantify degradation using UV-Vis spectroscopy .
Q. What computational tools predict its interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses with kinases or GPCRs .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
